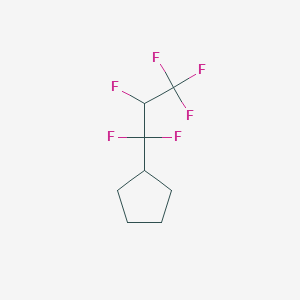

1,1,2,3,3,3-Hexafluoropropylcyclopentane

Description

1,1,2,3,3,3-Hexafluoropropylcyclopentane (25) is a fluorinated hydrocarbon synthesized via radical addition of hexafluoropropylene (HFP, C₃F₆) to cyclopentane. Its structure features a cyclopentane ring substituted with a hexafluoropropyl group (-CF₂CFHCF₃), conferring unique thermal stability and chemical inertness. Key applications include its use as a precursor in fluoropolymer synthesis and metathesis reactions .

Synthesis:

Compound 25 is prepared by reacting cyclopentane with HFP (2:1 molar ratio) using di-tert-butyl peroxide (DTBP) as an initiator at 140°C for 24 hours. The reaction yields 57% of 25 alongside a bis-adduct, 1,1-bis(1,1,2,3,3,3-hexafluoropropyl)cyclopentane (26), in 22% yield .

Properties

CAS No. |

53005-31-5 |

|---|---|

Molecular Formula |

C8H10F6 |

Molecular Weight |

220.15 g/mol |

IUPAC Name |

1,1,2,3,3,3-hexafluoropropylcyclopentane |

InChI |

InChI=1S/C8H10F6/c9-6(8(12,13)14)7(10,11)5-3-1-2-4-5/h5-6H,1-4H2 |

InChI Key |

GQUVSHOFUQPPLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Reactivity in Chlorination Reactions

Research Findings and Implications

- Ring Size Effects : Cyclopentane derivatives (25) exhibit faster reaction rates in radical additions and chlorination compared to cyclohexane analogues (24) due to reduced steric hindrance .

- Fluorine Positioning: The hexafluoropropyl group in 25 directs further HFP additions to α-positions, a trend less pronounced in bis-adducts like 26 .

- Applications : While 25 is tailored for fluoropolymer synthesis, ether derivatives like HFE-356mec prioritize environmental safety in industrial applications .

Preparation Methods

Electrophilic Fluorination of Cyclopentane Derivatives

Electrophilic fluorination represents a foundational approach for introducing fluorine atoms into hydrocarbon frameworks. For 1,1,2,3,3,3-hexafluoropropylcyclopentane, selective fluorination of a pre-functionalized cyclopentane precursor (e.g., cyclopentene or cyclopentanol) could theoretically yield the target compound.

-

Challenges :

-

Regioselectivity : Achieving precise fluorine substitution at the 1,1,2,3,3,3 positions requires stringent control over reaction conditions.

-

Over-fluorination : Excessive fluorination may lead to undesired byproducts, such as perfluorinated analogs.

-

Reagent Compatibility : Common fluorinating agents like or may degrade cyclopentane rings under aggressive conditions.

-

Cycloaddition Reactions with Fluorinated Alkenes

Diels-Alder or [2+2] cycloaddition reactions between fluorinated dienophiles and cyclopentadiene derivatives offer a potential pathway. For example, hexafluoropropene () could act as a dienophile in a Diels-Alder reaction with cyclopentadiene, followed by hydrogenation to saturate the ring.

-

Advantages :

-

Limitations :

Radical-Mediated Fluorination

Telomerization of Tetrafluoroethylene

Radical telomerization of tetrafluoroethylene () with cyclopentane derivatives could generate branched fluorocarbon chains. This method, widely used in industrial fluoropolymer synthesis, involves initiators like peroxides or UV light.

-

Reaction Scheme :

-

Optimization Parameters :

-

Temperature: 80–120°C.

-

Pressure: 2–5 bar.

-

Initiator: Di-tert-butyl peroxide (DTBP).

-

Limitations of Radical Pathways

-

Side Reactions : Uncontrolled chain propagation may produce polymers or irregularly substituted isomers.

-

Purification Complexity : Separation of telomers with varying chain lengths necessitates fractional distillation.

Metal-Catalyzed Coupling Reactions

Cross-Coupling with Fluoroalkyl Grignard Reagents

Palladium- or nickel-catalyzed coupling of cyclopentyl halides with fluoroalkyl Grignard reagents (e.g., ) could install fluorinated side chains.

-

Example Reaction :

Fluoroalkylation via Photoredox Catalysis

Recent advances in photoredox catalysis enable C–H fluorination under mild conditions. Using iridium-based catalysts (e.g., ) and fluoroalkyl iodides (), selective fluorination of cyclopentane could be achieved.

-

Conditions :

-

Light Source: Blue LEDs (450 nm).

-

Reductant: .

-

Yield Range: 40–60% (theoretical).

-

Industrial-Scale Production Challenges

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| Hexafluoropropylene | 120–150 |

| Palladium Catalysts | 800–1,200 |

| Solvent Recovery | 20–40 |

| Total (per batch) | 940–1,390 |

Q & A

Basic Research Questions

Q. What synthesis pathways are commonly employed for 1,1,2,3,3,3-Hexafluoropropylcyclopentane, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination or hydrogenation of precursor compounds. For example, hydrogenation of hexafluoropropene (HFP) using palladium-based catalysts under controlled pressure (1–5 bar) and temperature (80–120°C) can yield fluorinated intermediates. Post-synthesis purification via fractional distillation or membrane separation technologies (e.g., selective fluoropolymer membranes) is critical to isolate the target compound. Reaction conditions such as catalyst loading, solvent polarity, and inert atmosphere must be optimized to minimize side reactions like dehydrofluorination .

Q. Which spectroscopic and computational methods are most effective for characterizing the structure and physicochemical properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) and gas chromatography-mass spectrometry (GC-MS) are primary tools for structural confirmation. Computational methods, such as density functional theory (DFT), can predict properties like dipole moments, hydrophobicity (XlogP ~3), and bond dissociation energies. Molecular dynamics simulations further analyze interactions with solvents or surfaces. Experimental validation via X-ray crystallography or IR spectroscopy is recommended to resolve ambiguities in stereochemistry or fluorine substitution patterns .

Q. How can researchers determine the environmental stability and reactivity of this compound under varying conditions?

- Methodological Answer : Accelerated aging studies under controlled UV exposure, humidity, and temperature gradients (e.g., 25–80°C) can assess degradation pathways. Gas-phase reactivity with hydroxyl radicals or ozone is quantified using smog chamber experiments coupled with FTIR spectroscopy. Computational models (e.g., EPI Suite) estimate atmospheric lifetime and global warming potential. Surface adsorption studies via quartz crystal microbalance (QCM) or microspectroscopic imaging (e.g., AFM-IR) reveal interactions with indoor or environmental surfaces .

Advanced Research Questions

Q. What experimental design strategies (e.g., factorial design) are optimal for optimizing the synthesis and purification of this compound?

- Methodological Answer : A 2³ factorial design can systematically evaluate variables like temperature, catalyst concentration, and reaction time. Response surface methodology (RSM) identifies non-linear interactions, while ANOVA distinguishes significant factors. For purification, a Taguchi design optimizes membrane pore size, pressure, and solvent flow rates. Robustness testing via Monte Carlo simulations accounts for parameter variability, ensuring scalability .

Q. How can contradictory toxicity data for fluorinated cyclopentanes be resolved, particularly regarding dose-response relationships and species-specific effects?

- Methodological Answer : Cross-species comparative studies (rodent vs. in vitro human cell models) under standardized OECD guidelines clarify interspecies differences. Meta-analyses of existing inhalation and dermal exposure datasets (e.g., NTP or ECETOC reports) should stratify results by study quality, exposure duration, and endpoint sensitivity. Bayesian statistical models reconcile discrepancies by weighting high-confidence studies (e.g., those with controlled confounding variables) .

Q. What advanced computational frameworks are suitable for modeling the interactions of this compound with biological or environmental systems?

- Methodological Answer : Hybrid QSAR-TOPKAT models predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms). Molecular docking simulations map binding affinities to proteins like cytochrome P450 enzymes. Machine learning algorithms trained on fluorocarbon databases forecast biodegradation products. Validation against experimental microcosm studies (e.g., soil or water column tests) ensures model reliability .

Q. How can researchers integrate mechanistic insights from fluorocarbon synthesis into broader theoretical frameworks (e.g., organofluorine chemistry or green chemistry principles)?

- Methodological Answer : Link reaction mechanisms (e.g., radical vs. ionic pathways) to Marcus theory or frontier molecular orbital (FMO) concepts to explain regioselectivity. Life-cycle assessment (LCA) models align synthesis routes with green chemistry metrics (atom economy, E-factor). Collaborative frameworks like the CRDC classification (RDF2050103) standardize methodological reporting, enabling cross-disciplinary hypothesis testing .

Q. What novel methodologies are emerging to study the nanoscale surface interactions of this compound in complex environments?

- Methodological Answer : In situ ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) tracks surface adsorption/desorption kinetics. Tip-enhanced Raman spectroscopy (TERS) resolves spatial heterogeneity in surface reactivity. Reactive force field (ReaxFF) molecular dynamics simulate interfacial behavior under realistic humidity and temperature conditions. Coupling these with indoor air quality models (e.g., CONTAM) quantifies human exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.